Lipophilicity (LogP) Differentiation: Ethyl Undec-10-ynoate vs. 10-Undecynoic Acid and Methyl Undec-10-ynoate
Ethyl undec-10-ynoate exhibits a calculated XLogP of approximately 4.1 (SIELC reports 4.27), compared to 2.83–3.36 for 10-undecynoic acid and approximately 2.91 for methyl undec-10-ynoate . This represents a logP elevation of 0.7–1.4 units over the free acid and approximately 1.2 units over the methyl ester. The increased lipophilicity is attributed to the combined effect of esterification (masking the carboxylic acid H-bond donor) and the ethyl group's additional methylene unit relative to methyl ester. Under identical reversed-phase HPLC conditions (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase), ethyl undec-10-ynoate is retained significantly longer than the free acid, enabling baseline separation in preparative purifications .
| Evidence Dimension | Calculated LogP / XLogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP 4.1 (calc.) / LogP 4.27 (SIELC experimental algorithm) |
| Comparator Or Baseline | 10-Undecynoic acid: LogP 2.83 (BOC Sciences), 3.36 (SIELC); Methyl undec-10-ynoate: LogP 2.91 (Chem960) |
| Quantified Difference | Ethyl ester LogP exceeds free acid by ~0.7–1.4 units; exceeds methyl ester by ~1.2 units; translates to ~5–25× higher n-octanol/water partition |
| Conditions | Computational prediction (XLogP3) and SIELC proprietary algorithm; experimental RP-HPLC on Newcrom R1 column, MeCN/H₂O/H₃PO₄ mobile phase |
Why This Matters
Higher logP directly governs differential extraction from aqueous reaction mixtures, cellular uptake in live-cell click-chemistry experiments, and chromatographic retention — parameters that dictate workflow efficiency and reproducibility in bioconjugation and probe synthesis.
- [1] SIELC Technologies. Ethyl undec-10-ynoate — LogP 4.27; 10-Undecynoic acid — LogP 3.36. 2018. View Source
